molecular formula C19H18O4S B2994712 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-methoxybenzaldehyde acetal CAS No. 339028-98-7

3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-methoxybenzaldehyde acetal

Cat. No.: B2994712
CAS No.: 339028-98-7
M. Wt: 342.41
InChI Key: PRXPUQIFDWCPHD-UHFFFAOYSA-N
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Description

3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-methoxybenzaldehyde acetal is a sulfur-containing heterocyclic compound with a thiochromenone core modified by hydroxymethyl substituents at the 3-position and an acetal moiety derived from 4-methoxybenzaldehyde. The acetal group enhances stability compared to its aldehyde precursor, while the thiochromenone scaffold provides unique electronic properties due to sulfur’s polarizability. This compound is likely studied for applications in medicinal chemistry or materials science, though specific details are absent in the provided evidence. Structural characterization of such compounds typically employs crystallographic tools like SHELX-76 or SHELXL for refinement , and software suites like WinGX for data processing .

Properties

IUPAC Name

2-(4-methoxyphenyl)spiro[1,3-dioxane-5,3'-2H-thiochromene]-4'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4S/c1-21-14-8-6-13(7-9-14)18-22-10-19(11-23-18)12-24-16-5-3-2-4-15(16)17(19)20/h2-9,18H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXPUQIFDWCPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2OCC3(CO2)CSC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-methoxybenzaldehyde acetal, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C₁₉H₁₈O₄S
  • Molecular Weight : 338.40 g/mol
  • CAS Number : 339028-98-7
  • Melting Point : 142–145 °C
  • Density : Approximately 1.336 g/cm³

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in the context of parasitic infections such as malaria and leishmaniasis. The compound exhibits significant anti-parasitic properties through several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : The compound has been shown to induce oxidative stress in parasites by increasing ROS levels. This mechanism disrupts cellular homeostasis and leads to cell death, particularly in Leishmania and Trypanosoma species .
  • Inhibition of Key Enzymes : The compound acts as an allosteric modulator of trypanothione reductase, an essential enzyme in the oxidative stress response of trypanosomatids. This inhibition is selective and contributes to its therapeutic potential against tropical diseases .

Efficacy Against Pathogens

Recent studies have demonstrated the efficacy of 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one derivatives against various pathogens:

PathogenEC50 (μM)Selectivity Index
Leishmania panamensis<10153 (over U-937 monocytes)
Plasmodium falciparum<10Not specified
Trypanosoma brucei<10Not specified

These results indicate that the compound is not only potent but also exhibits a favorable selectivity profile, minimizing toxicity to human cells while effectively targeting parasites .

Case Studies

Several studies have explored the biological activity of related thiochromen compounds:

  • Study on Anti-Leishmanial Activity : A study evaluated the effects of thiochromen derivatives on intracellular amastigotes of Leishmania. The compounds were tested at various concentrations, showing significant cytotoxicity against the parasites while preserving the viability of host cells .
  • In Vitro Assays for Trypanosomatids : In another research effort, a series of thiochromen derivatives were synthesized and assessed for their inhibitory effects on trypanosomatids. The study highlighted that modifications to the thiochromen structure could enhance bioactivity and selectivity against specific parasites .

The mechanisms through which 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one exerts its biological effects include:

  • Disruption of Mitochondrial Function : Increased ROS levels lead to mitochondrial dysfunction in parasites, ultimately causing cell death.
  • Allosteric Modulation : By binding to allosteric sites on target enzymes, the compound alters their activity without directly competing with substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Thiochromenone Derivatives: 4H-Thiochromen-4-one: The parent structure lacks hydroxymethyl and acetal groups. 3-Methylthiochromenone: Substituents like methyl groups reduce hydrophilicity compared to hydroxymethyl derivatives, impacting solubility and pharmacokinetics.

Acetal Derivatives: 4-Methoxybenzaldehyde Dimethyl Acetal: The absence of the thiochromenone core simplifies the structure but reduces conformational rigidity. Methoxy groups enhance lipophilicity, which may influence membrane permeability. Bis(hydroxymethyl) Acetals: Compounds like 2,3-Bis(4-hydroxy-3-methoxybenzyl)butane-1,4-diol (from ) share methoxy and hydroxymethyl groups but differ in backbone structure, leading to variations in hydrogen-bonding capacity and thermal stability .

Physicochemical Properties

Hypothetical comparisons based on functional groups:

Property Target Compound 4H-Thiochromen-4-one 4-Methoxybenzaldehyde Dimethyl Acetal
Molecular Weight ~350–400 g/mol (estimated) ~164 g/mol ~180 g/mol
Polarity High (hydroxymethyl groups) Moderate (S-containing) Low (methoxy, methyl groups)
Solubility Likely polar solvents (e.g., DMSO) Moderate in DCM/THF High in organic solvents
Stability High (acetal protection) Moderate (reactive ketone) High (acetal)

Research Findings

  • Crystallography : Tools like SHELXL and WinGX are critical for resolving complex structures with multiple stereocenters or anisotropic displacement parameters.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-methoxybenzaldehyde acetal, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and thiochromenone derivatives. For example, refluxing 4-methoxybenzaldehyde with 3,3-bis(hydroxymethyl)thiochromen-4-one in ethanol, using glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure . Optimization may include adjusting stoichiometry, reaction time (e.g., 4–6 hours), and temperature (80–100°C). Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) is typically used for purification .

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the thiochromenone ring at 6.5–8.0 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or MALDI-TOF.
  • Chromatography : HPLC or TLC with UV detection to assess purity (>95% recommended for further studies) .

Q. What solvents and storage conditions are optimal for maintaining the stability of this acetal derivative?

  • Methodological Answer : Store in anhydrous dimethyl sulfoxide (DMSO) or ethanol at –20°C to prevent hydrolysis of the acetal group. Avoid prolonged exposure to moisture or acidic conditions, which may cleave the acetal moiety .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Grow crystals via slow evaporation of a saturated ethanol solution. Use the SHELX suite (SHELXT for structure solution, SHELXL for refinement) to analyze diffraction data. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen-bonding networks. WinGX/ORTEP can visualize thermal ellipsoids and packing diagrams .

Q. What strategies can address contradictions between computational (DFT) predictions and experimental spectroscopic data?

  • Methodological Answer : Reconcile discrepancies by:

  • Re-examining solvent effects (e.g., polarizable continuum models for NMR chemical shifts).
  • Validating DFT functional choices (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ) against experimental IR/Raman spectra.
  • Assessing conformational flexibility via molecular dynamics simulations .

Q. How does the acetal group influence the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : The acetal’s electron-rich oxygen atoms can act as Lewis bases, directing nucleophilic attacks to the thiochromenone carbonyl. Electrophilic substitution (e.g., nitration) typically occurs at the 4-methoxybenzaldehyde aromatic ring. Kinetic studies under varying pH (e.g., 2–10) and temperature (25–60°C) can quantify these effects .

Q. What are the challenges in correlating crystallographic data with solution-phase behavior?

  • Methodological Answer : Solid-state structures (SC-XRD) may exhibit hydrogen-bonding networks absent in solution. Use variable-temperature NMR or DOSY experiments to study aggregation states. Compare crystallographic torsion angles with solution NOE correlations .

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